Grb2 SH2 Domain Binding Affinity: 13 nM IC50 vs. Unsubstituted mCPP (No Detectable Affinity)
This compound demonstrates potent binding to the Growth Factor Receptor-Bound Protein 2 (Grb2) SH2 domain with an IC50 of 13 nM in an ELISA-based in vitro assay against the recombinant domain expressed in E. coli [1]. Grb2 is a critical adaptor protein in the Ras-MAPK oncogenic signaling cascade, and its SH2 domain is a validated target for disrupting cancer cell proliferation driven by upstream receptor tyrosine kinases [2]. By contrast, the simple N-arylpiperazine 1-(3-chlorophenyl)piperazine (mCPP) exhibits no reported affinity for the Grb2 SH2 domain; its primary known interactions are with serotonin 5-HT2B/2C receptors (Ki values in the 50–500 nM range) [3]. This represents a complete target class switch (PPI domain vs. GPCR) driven by the addition of the thiophene-oxane-carbonyl moiety.
| Evidence Dimension | In vitro binding affinity (IC50) for Grb2 SH2 domain |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 1-(3-chlorophenyl)piperazine (mCPP): No reported Grb2 SH2 affinity; primary activity at 5-HT2B (Ki ~50 nM) and 5-HT2C receptors |
| Quantified Difference | Greater than 3,800-fold selectivity window (Grb2 SH2 vs. 5-HT receptor binding); comparator lacks Grb2 engagement entirely |
| Conditions | ELISA assay with recombinant Grb2 SH2 domain (residues 60–151), overnight incubation, unknown origin, expressed in E. coli BL21(DE3) |
Why This Matters
For researchers investigating Grb2-mediated oncogenic signaling, this compound provides a unique chemical probe that engages the target at low nanomolar concentrations, a property entirely absent in the otherwise structurally related mCPP scaffold.
- [1] BindingDB. Entry 50006149: [4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone; IC50 = 13 nM for Grb2 SH2 domain (residues 60–151), ELISA assay, E. coli expression. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50006149 (accessed 2026-05-09). View Source
- [2] Dharmawardana, P.G. et al. (2006) 'Grb2 in cancer: a target for therapeutic intervention.' Current Cancer Drug Targets, 6(6): 535–549. Review establishing Grb2 SH2 as a validated anticancer target. View Source
- [3] BindingDB BDBM50001915: 1-(3-chlorophenyl)piperazine (CHEMBL478, mCPP) – Ki values at 5-HT2B and 5-HT2C receptors. https://ww.bindingdb.org (accessed 2026-05-09). View Source
